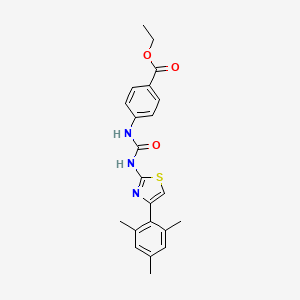

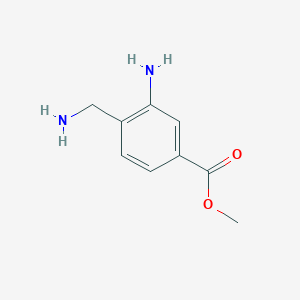

![molecular formula C23H19NO2 B2639881 Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate CAS No. 477870-16-9](/img/structure/B2639881.png)

Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that includes a biphenyl group and an indolizine group. The biphenyl group consists of two benzene rings connected by a single bond . The indolizine group is a nitrogen-containing heterocycle .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions like Friedel-Crafts alkylation , or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as spectroscopy . The biphenyl component would contribute to the planarity and rigidity of the molecule, while the indolizine component could introduce some three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the biphenyl and indolizine groups. For instance, the biphenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the biphenyl group could contribute to its hydrophobicity .科学的研究の応用

Synthesis Techniques and Transformations :

- Ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates were used to prepare a number of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, showcasing the compound's potential in complex synthesis processes (Cucek & Verček, 2008).

Antimicrobial Activity :

- Studies on substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide derivatives indicated significant antimicrobial activity, highlighting the potential therapeutic applications of compounds related to Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate (Prasad, 2017).

Pharmacological Properties :

- NNC 45-0095, a derivative of pyrrolo[2,1,5-cd]indolizine, demonstrates high affinity for the estrogen receptor and potential for treating post-menopausal osteoporosis, suggesting the pharmacological relevance of indolizine derivatives (Jørgensen et al., 2000).

Antitumor Activities :

- Research on ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyri do-[3,4-b]indole-1-carboxylate demonstrated promising antitumor activity against Hela cells in vitro, indicating the compound's potential in cancer research (Hu et al., 2018).

Heterocyclic Compound Synthesis :

- Ethyl 2-pyridylacetate was used to synthesize various benz[b]indolizinies and related compounds, showing the utility of ethyl indolizinecarboxylates in creating diverse heterocyclic structures (Dalton & Teitei, 1969).

Synthesis of Novel Compounds :

- The synthesis of novel Indolyl 4-thiazolidinones bearing a thiadiazine nucleus was achieved using Ethyl 2-(2-(2,5-disubstituted-1H-indol-3-yl)-4-oxothiazolid-3-ylamino)-5,6-dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylates, underscoring the versatility of ethyl indolizinecarboxylates in medicinal chemistry (Anekal & Biradar, 2017).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities . They can interact with multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . This interaction can result in changes to the target’s function, potentially leading to therapeutic effects .

Biochemical Pathways

It is known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate could potentially affect multiple biochemical pathways, leading to a variety of downstream effects .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic effects .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have a variety of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate can be influenced by a variety of environmental factors. For example, factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

ethyl 2-(4-phenylphenyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO2/c1-2-26-23(25)22-20(16-24-15-7-6-10-21(22)24)19-13-11-18(12-14-19)17-8-4-3-5-9-17/h3-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJJVKZQFQBQMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2639800.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2639801.png)

![1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2639804.png)

![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2639808.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2639811.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-(((5-(2,6-dimethylmorpholino)furan-2-yl)methylene)amino)phenol](/img/structure/B2639821.png)